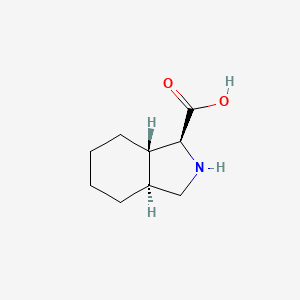

(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Description

Properties

CAS No. |

811420-48-1 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 |

InChI Key |

WSMBEQKQQASPPL-CSMHCCOUSA-N |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O |

Canonical SMILES |

C1CCC2C(C1)CNC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Description | Conditions / Reagents | Notes |

|---|---|---|---|---|

| 1 | Cyclization of N-substituted anilines | Reaction of N-substituted anilines with electrophilic reagents to form the isoindole ring. | Nonionic polar solvents (e.g., DMF), 10-40 °C | Molar ratio of reactants typically 1:1 to 1:10; solvent volume 1-10 times reactant mass. |

| 2 | Concentration, acidification, extraction | Isolation of intermediate cyclized compound. | Acidic aqueous workup, organic extraction | Yields a halogenated or protected intermediate suitable for further processing. |

| 3 | Cyclization in boiling hydrochloric acid | Promotes ring closure and formation of bicyclic isoindoline structure. | Boiling HCl solution | Ensures formation of the bicyclic core with correct stereochemistry. |

| 4 | Catalytic hydrogenation | Reduction of isoindole double bonds to octahydro structure using Pd/C catalyst. | Pd/C catalyst, glacial acetic acid, hydrogen gas, room temperature to mild heating | High pressure hydrogenation ensures full saturation; stereochemistry controlled by catalyst. |

| 5 | Filtration, concentration, recrystallization | Purification of the final product. | Standard purification techniques | Yields pure (1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid. |

Table 1: Generalized synthetic route for this compound synthesis

Specific Synthetic Method from Patent Literature

A patented method (CN101544593A) describes a multi-step synthesis involving:

- Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent such as dimethylformamide (DMF) at 10–40 °C.

- The molar ratio of these reactants is 1:1 to 1:10, preferably 1:1 to 1:1.2.

- After concentration and acidification, the intermediate is cyclized in boiling hydrochloric acid.

- The cyclized compound undergoes hydrogenation with palladium on carbon (Pd/C) catalyst in glacial acetic acid.

- Final purification by filtration and recrystallization yields the target compound with high yield and stereochemical purity.

This method emphasizes:

- Use of halogenated L-serine derivatives to introduce functional groups.

- Control of stereochemistry via chiral starting materials.

- Efficient hydrogenation to achieve the octahydro structure.

Hydrogenation Details

Hydrogenation is a critical step to convert the isoindole ring to the octahydro isoindoline ring system. Key parameters include:

- Catalyst: Palladium on carbon (Pd/C) is preferred for its activity and selectivity.

- Solvent: Glacial acetic acid or ethanol can be used to dissolve intermediates.

- Pressure: Elevated hydrogen pressure (up to several atmospheres) ensures complete saturation.

- Temperature: Mild heating (room temperature to 50 °C) to maintain stereochemical integrity.

- Duration: Reaction times vary from several hours to overnight depending on scale.

Hydrogenolysis is also used to remove protecting groups such as N-a-methylbenzyl groups in related intermediates, facilitating access to the free amine or acid forms.

Industrial Production Considerations

Industrial synthesis adapts these methods to:

- Large-scale hydrogenation reactors with continuous flow for consistent quality.

- Automated monitoring of reaction parameters (temperature, pressure, pH).

- Use of robust purification techniques to ensure product purity and yield.

- Cost-effectiveness by minimizing steps and using readily available reagents.

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.

Reduction: Further reduction can lead to fully saturated isoindole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1-carboxylic acids, while reduction may produce fully saturated isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The indole framework of (1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is associated with a range of biological activities, making it a candidate for drug development. Notably, it has been investigated for its role as a bradykinin receptor antagonist, which can be beneficial in treating conditions such as hypertension and pain management .

Case Study: Bradykinin Antagonism

Research indicates that derivatives of this compound exhibit potent antagonistic effects on bradykinin receptors. For instance, studies have demonstrated that modifications to the compound's structure can enhance its receptor-binding affinity and selectivity, leading to improved therapeutic profiles .

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from simpler organic precursors. Common methods include cyclization reactions and subsequent functional group modifications to achieve the desired carboxylic acid functionality .

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of derivatives with tailored biological activities. For example, it can be used in the synthesis of more complex indole derivatives that are relevant in pharmaceutical research.

Cosmetic Formulations

Topical Applications

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its potential skin benefits. The compound's properties may contribute to moisturizing and anti-inflammatory effects in topical applications .

Case Study: Emulsion Formulation

A study developed a novel emulsion formulation that included oil extracts known for their skin-soothing properties. The inclusion of compounds like this compound was shown to enhance the stability and efficacy of the formulation in promoting skin hydration and healing .

Biochemical Research

Receptor Interactions

Research has highlighted the interactions of this compound with various biological receptors. Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Studies suggest that it binds with high affinity to multiple receptors involved in pain and inflammatory pathways .

Summary Table: Applications Overview

Mechanism of Action

The mechanism of action of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

(2R,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid (CAS 145513-91-3)

- Structural Similarity : Shares the bicyclic indole framework but differs in stereochemistry (2R vs. 1S configuration) and carboxyl group position (2- vs. 1-position).

- Properties : Similar molecular weight (169.22 g/mol) but distinct biological activity due to enantiomeric differences. Used in R&D for chiral synthesis .

- Applications : Less prevalent in pharmaceuticals compared to the (1S,3aS,7aS) isomer, highlighting the importance of stereochemistry in drug efficacy .

(3aR,7aS)-Octahydro-1H-Isoindole Hydrochloride (CAS 161829-92-1)

Functional Derivatives in Pharmaceuticals

- Perindopril (CAS Not Specified) Structure: A derivative incorporating the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety. The target compound serves as a precursor in its synthesis . Activity: ACE inhibition efficacy depends on the stereochemical integrity of the bicyclic core, underscoring the necessity of precise synthesis .

Substituted Indole Derivatives

- 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9) Structural Differences: Chloro and methyl substituents on the aromatic indole ring, contrasting with the saturated core of the target compound.

- 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9) Structure: Monocyclic pyrrolidine derivative with a ketone group. Comparison: Lacks the bicyclic rigidity and stereochemical complexity of the target compound, limiting its utility in high-specificity drug design .

Polycyclic Carboxylic Acid Analogues

- (4aR,10aS)-5,6-Dihydroxy-7-Isopropyl-1,1-Dimethyloctahydrophenanthrene-4a-Carboxylic Acid (CAS 3650-09-7)

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Similarity Scores of Structural Analogues (Based on )

| CAS Number | Compound Name | Similarity Score |

|---|---|---|

| 2055118-14-2 | (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 0.93 |

| 1147103-42-1 | Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate | 0.84 |

| 933690-44-9 | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | 0.77 |

Key Research Findings

- Stereochemical Impact: Enzymatic resolution methods are critical for isolating the (1S,3aS,7aS) isomer, as seen in perindopril synthesis . Even minor stereochemical deviations (e.g., 2R configuration) reduce ACE-binding affinity .

- Salt Forms : Hydrochloride derivatives (e.g., CAS 161829-92-1) improve solubility but may alter pharmacokinetics compared to free carboxylic acids .

- Functional Group Influence : Substitutions on the indole ring (e.g., chloro, methyl) reduce therapeutic relevance for ACE inhibition but expand utility in other industrial applications .

Biological Activity

(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Chemical Formula : C9H15NO2

- Molecular Weight : Approximately 171.23 g/mol

- Structure : The octahydroisoindole framework contributes to its stability and reactivity, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, suggesting its suitability for drug formulation aimed at treating infections.

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

- Antioxidant Activity : Assays such as DPPH radical scavenging have revealed significant antioxidant properties in certain derivatives, indicating potential use in oxidative stress-related conditions.

- Neurological Implications : Interaction studies suggest that isoindole derivatives may influence neurotransmitter systems, which could have implications for neurological treatments.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Hydrogenation of Isoindoles : This method involves reducing isoindole or isoindolinone precursors to obtain the desired octahydro structure .

- Cycloaddition Reactions : Utilizing pyroglutamate derivatives can also yield cis-fused bicyclic systems essential for the compound's structure .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated:

| Compound Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| Derivative A | 32 | Bacterial Inhibition |

| Derivative B | 16 | Fungal Inhibition |

| Derivative C | 64 | Antiviral Activity |

These findings support the potential application of this compound in developing new antimicrobial agents.

Anti-inflammatory Studies

In vivo studies using mouse models demonstrated that certain derivatives significantly reduced inflammation markers. The results are summarized below:

| Compound Derivative | Inhibition (%) | Model Used |

|---|---|---|

| Derivative D | 75 | Carrageenan-induced |

| Derivative E | 60 | Lipopolysaccharide |

These results indicate promising anti-inflammatory properties that warrant further investigation.

Q & A

How can researchers optimize the synthetic route for (1S,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid to improve yield and stereochemical fidelity?

Methodological Answer:

Key steps include:

- Coupling Reagents : Use 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene at 5–40°C to minimize side reactions and enhance coupling efficiency during esterification .

- Solvent Selection : Toluene is preferred for its low polarity, which stabilizes intermediates and reduces racemization .

- Temperature Control : Maintain reaction temperatures below 40°C to preserve stereochemistry, especially for chiral centers at positions 1, 3a, and 7a .

- Purification : Employ recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate high-purity crystals .

What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers, with mobile phases optimized for polar carboxylate groups .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for derivatives like benzyl esters .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm axial/equatorial proton orientations in the bicyclic system .

How does the compound’s bicyclic structure influence its bioactivity as an ACE inhibitor?

Advanced Research Focus:

- Binding Affinity : The rigid bicyclic scaffold mimics proline’s conformation in ACE inhibitors like captopril, enhancing interaction with the enzyme’s zinc-binding domain .

- Hydrogen Bonding : The carboxylic acid group (hydrogen bond donor count = 3) and topological polar surface area (~49 Ų) improve solubility and target engagement .

- Structure-Activity Relationship (SAR) : Derivatives with tert-butoxycarbonyl (Boc) groups at position 1 show improved metabolic stability compared to non-protected analogs .

How can researchers resolve discrepancies between in vitro ACE inhibition data and in vivo efficacy?

Advanced Research Focus:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., C-tagged derivatives) to identify bioavailability bottlenecks .

- Metabolite Screening : Use LC-MS/MS to detect hydrolyzed or oxidized metabolites that may reduce active compound concentrations in vivo .

- Species-Specific Variability : Test ACE binding affinity across species (e.g., human vs. rat) to validate translational relevance .

What strategies ensure reproducible characterization of physicochemical properties like solubility and stability?

Methodological Answer:

- Solubility Testing : Use phosphate-buffered saline (PBS) at pH 7.4 and simulate gastrointestinal conditions (pH 1.2–6.8) with DMSO stock solutions diluted to ≤0.1% v/v .

- Stability Studies : Store lyophilized powder at -20°C (3 years) or in solvent (e.g., DMSO) at -80°C (1 year) to prevent degradation .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions, particularly for formulations containing PEG300 and Tween 80 .

How can computational modeling aid in predicting novel derivatives with enhanced ACE selectivity?

Advanced Research Focus:

- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s carboxylic acid group and ACE’s catalytic zinc ion .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate steric parameters (e.g., TPSA, logP) with IC values from enzymatic assays to prioritize synthetic targets .

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substitutions at position 2 (e.g., tert-butyl vs. benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.